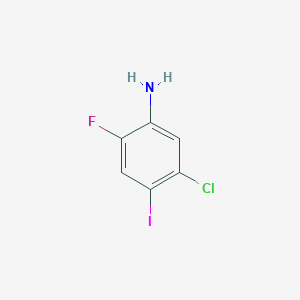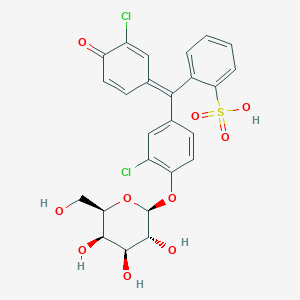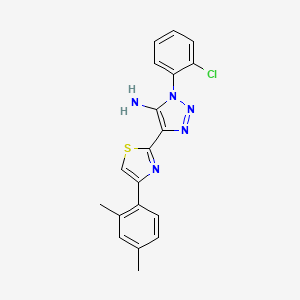![molecular formula C13H17NO5 B2901684 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ CAS No. 1357352-03-4](/img/structure/B2901684.png)
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+” is a complex organic molecule. The “Tert-butoxycarbonyl” part suggests the presence of a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . The “tetrahydrofuro[3,2-C]pyridine” part suggests a fused ring structure consisting of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) and a tetrahydrofuran ring (a five-membered ring containing one oxygen atom and four carbon atoms).
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The oxygen atom in the tetrahydrofuran ring could potentially be involved in reactions with electrophiles. The tert-butoxycarbonyl group can be removed under acidic conditions .Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in drug discovery, particularly as a scaffold for the development of new drugs. It has also been investigated for its use as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ is not fully understood, but it is believed to interact with specific enzymes and receptors in the body. Further research is needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects, including anti-inflammatory and anti-tumor activities. It has also been reported to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ in lab experiments is its versatility as a building block in organic synthesis. However, one of the limitations is its relatively complex synthesis method, which may limit its widespread use.
Direcciones Futuras
There are several future directions for research on this compound, including further investigation of its mechanism of action, optimization of the synthesis method, and exploration of its potential applications in drug discovery and other fields.
In conclusion, 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. While there is still much to learn about this compound, its versatility and potential benefits make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ involves a multi-step process that includes the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper, but it has been reported in various scientific journals.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-6-4-9-8(5-7-18-9)10(14)11(15)16/h5,7,10H,4,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYBXWGQLPAPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2901602.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylquinolin-6-yl)methanone](/img/structure/B2901606.png)
![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2901607.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2901608.png)
![4-(4-Methoxyphenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2901609.png)
![2-amino-6-(furan-2-ylmethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2901610.png)

![2-(4-cyclohexylpiperazin-1-yl)-N-cyclopentyl-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2901614.png)
![Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2901615.png)
![methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2901617.png)

